(4-methoxy-3-methylphenyl)hydrazine hydrochloride
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Overview
Description
(4-methoxy-3-methylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H12ClN2O. It is a derivative of hydrazine, characterized by the presence of a methoxy group and a methyl group on the phenyl ring. This compound is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxy-3-methylphenyl)hydrazine hydrochloride typically involves the reaction of 4-methoxyaniline with hydrochloric acid and sodium nitrite to form the corresponding diazonium salt. This intermediate is then reduced using tin(II) chloride in the presence of hydrochloric acid to yield the desired hydrazine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-methoxy-3-methylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include azo compounds, amines, and substituted phenyl derivatives. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
(4-methoxy-3-methylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-methoxy-3-methylphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)hydrazine hydrochloride
- (4-Methylphenyl)hydrazine
- p-Anisylhydrazine hydrochloride
Uniqueness
(4-methoxy-3-methylphenyl)hydrazine hydrochloride is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications .
Properties
IUPAC Name |
(4-methoxy-3-methylphenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-5-7(10-9)3-4-8(6)11-2;/h3-5,10H,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDWFCAPVXUFPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NN)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876299-35-3 |
Source
|
Record name | (4-methoxy-3-methylphenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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